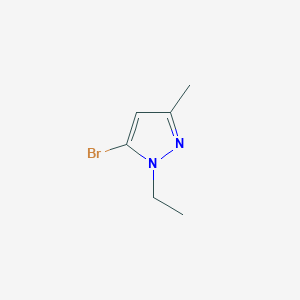

5-Bromo-1-ethyl-3-methyl-1H-pyrazole

Descripción

The Pyrazole (B372694) Scaffold as a Privileged Structure in Chemical Sciences

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is widely regarded as a "privileged structure" in medicinal chemistry. tandfonline.comnih.govresearchgate.net This designation is attributed to its ability to serve as a versatile framework that can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. globalresearchonline.netnih.govnih.gov The metabolic stability of the pyrazole nucleus is a key factor in its frequent incorporation into drug candidates. nih.gov

The significance of the pyrazole scaffold is evidenced by its presence in numerous FDA-approved drugs across various therapeutic areas. nih.gov These include treatments for cancer, viral infections, inflammatory conditions, and erectile dysfunction. tandfonline.comnih.gov The synthetic accessibility and drug-like properties of pyrazoles make them highly attractive to medicinal chemists for the development of novel therapeutic agents. mdpi.com

Examples of Pyrazole-Containing Drugs:

Celecoxib: An anti-inflammatory drug. nih.gov

Sildenafil: Used to treat erectile dysfunction. tandfonline.comnih.gov

Ruxolitinib: A kinase inhibitor for cancer treatment. tandfonline.commdpi.com

Lenacapavir: An antiviral agent for HIV treatment. tandfonline.com

Erdafitinib: A kinase inhibitor for treating bladder cancer. nih.gov

The wide range of biological activities demonstrated by pyrazole derivatives underscores their importance as a foundational structure in the design of new medicines. globalresearchonline.netnih.gov

| Drug Name | Therapeutic Area |

| Ibrutinib | Anticancer |

| Ruxolitinib | Anticancer |

| Axitinib | Anticancer |

| Niraparib | Anticancer |

| Baricitinib | Anticancer, Alopecia, COVID-19, Rheumatoid Arthritis |

| Lenacapavir | Antiviral (HIV) |

| Riociguat | Pulmonary Hypertension |

| Sildenafil | Erectile Dysfunction |

| Celecoxib | Anti-inflammatory |

| Apixaban | Anticoagulant |

Significance of Halogenated Pyrazole Derivatives in Advanced Organic Synthesis and Medicinal Chemistry

Halogenation of the pyrazole ring is a fundamental and strategic step in organic synthesis, creating versatile intermediates for constructing more complex molecules. researchgate.net Introducing a halogen, such as bromine, onto the pyrazole scaffold provides a reactive handle for subsequent chemical modifications. This process is crucial for developing a diverse library of compounds for applications in both medicinal chemistry and agrochemical research. researchgate.netlookchem.com

The position of halogenation on the pyrazole ring is critical and can be controlled through specific synthetic methods. globalresearchonline.net

Position 4: Electrophilic halogenation of an unsubstituted pyrazole typically occurs at the C-4 position. globalresearchonline.netresearchgate.net

Positions 3 or 5: To achieve halogenation at the C-3 or C-5 positions, the C-4 position must usually be blocked. researchgate.net Alternatively, methods like the dehydroxyhalogenation of 3- or 5-hydroxypyrazoles using reagents such as phosphorus oxybromide are employed. researchgate.net

Halogenated pyrazoles, such as 5-Bromo-1-ethyl-3-methyl-1H-pyrazole, are therefore not typically the final product but rather key building blocks. Their reactivity allows for the introduction of various functional groups through cross-coupling reactions, enabling the synthesis of targeted molecules with specific biological or material properties.

Overview of Research Trajectories for this compound within Heterocyclic Chemistry

This compound is a substituted and halogenated pyrazole derivative. While specific, in-depth research on this exact compound is not extensively documented in publicly available literature, its research trajectory can be understood by examining its structural features and the established roles of similar compounds.

The primary role of this compound in contemporary research is as a synthetic intermediate. The bromine atom at the C-5 position serves as a versatile leaving group for various chemical transformations, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it a valuable precursor for creating more elaborate molecular architectures.

Research involving this compound likely focuses on its utility in:

Pharmaceutical Synthesis: As a building block for creating novel drug candidates. The pyrazole core is a known pharmacophore, and the substituents (bromo, ethyl, methyl) provide specific steric and electronic properties that can be fine-tuned. A related isomer, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole, is explicitly noted for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com

Agrochemical Development: Similar to pharmaceuticals, the pyrazole structure is found in many pesticides and herbicides. lookchem.com This compound could be used to synthesize new active ingredients for crop protection.

Medicinal Chemistry Research: It can be used to generate libraries of diverse compounds for high-throughput screening to identify new biological activities. lookchem.com

Below is a table of properties for the related isomer, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole, which illustrates the type of data relevant to these synthetic intermediates. lookchem.com

Physicochemical Properties of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole

| Property | Value |

| Molecular Formula | C6H9BrN2 |

| Boiling Point | 225.9°C at 760 mmHg |

| Flash Point | 90.4°C |

| Density | 1.49g/cm³ |

| Refractive Index | 1.574 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-1-ethyl-3-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-3-9-6(7)4-5(2)8-9/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEIZBCGEUQTET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782381-52-5 | |

| Record name | 5-bromo-1-ethyl-3-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 1 Ethyl 3 Methyl 1h Pyrazole and Its Pyrazole Congeners

Classical Pyrazole (B372694) Annulation Strategies

The foundational methods for constructing the pyrazole core involve the formation of the five-membered ring from acyclic precursors. These strategies have been refined over more than a century and remain staples in heterocyclic chemistry.

The most traditional and widely employed method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.comnih.gov This reaction proceeds by the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, such as ethylhydrazine, can lead to the formation of two possible regioisomers. nih.govnih.gov The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions. nih.gov For instance, in the synthesis of a 1,3,5-trisubstituted pyrazole, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products. nih.govnih.gov

To synthesize 1-ethyl-3-methyl-5-substituted pyrazoles, ethylhydrazine would be reacted with a corresponding derivative of pentane-2,4-dione. The selectivity of this condensation is a critical factor. nih.gov Researchers have developed various strategies to control the regioselectivity, including the use of catalysts like copper(II) nitrate or by modifying reaction conditions such as the solvent. nih.govnih.gov

Table 1: Examples of Knorr Pyrazole Synthesis Products

| 1,3-Dicarbonyl Compound | Hydrazine | Predominant Pyrazole Product(s) |

|---|---|---|

| Pentane-2,4-dione | Hydrazine | 3,5-dimethyl-1H-pyrazole |

| 1-Phenylbutane-1,3-dione | Methylhydrazine | Mixture of 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole |

An alternative and powerful approach to pyrazole synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. nih.govtandfonline.com This method offers a high degree of control over the substitution pattern of the resulting pyrazole. Common 1,3-dipoles used for this purpose include diazo compounds and nitrile imines. nih.govnih.gov

In this strategy, a diazoalkane can react with an alkyne (the dipolarophile) to form the pyrazole ring. researchgate.net For example, ethyl diazoacetate can react with various alkynes in an aqueous micellar environment to produce pyrazole derivatives. researchgate.net The regioselectivity of the cycloaddition is a key consideration, determining which nitrogen atom of the diazo compound binds to which carbon of the alkyne.

Nitrile imines, typically generated in situ from hydrazonyl halides, are also effective 1,3-dipoles for pyrazole synthesis. nih.gov They react readily with alkynes or alkyne surrogates to afford highly substituted pyrazoles. nih.gov This method is particularly useful for synthesizing tetrasubstituted pyrazoles with well-defined regiochemistry. nih.gov

Specific Approaches to Brominated Pyrazoles

Introducing a bromine atom onto the pyrazole core can be achieved either by direct halogenation of a pre-formed pyrazole ring or by incorporating the bromine atom into one of the starting materials before ring formation.

Direct bromination is a common method for functionalizing the pyrazole ring. N-Bromosuccinimide (NBS) is a versatile and widely used reagent for this purpose. researchgate.netwikipedia.org The reaction typically proceeds via an electrophilic substitution mechanism, where the pyrazole ring attacks the electrophilic bromine of NBS. In the absence of other directing groups, unsubstituted pyrazoles are generally halogenated at the C4 position. researchgate.net

The Wohl-Ziegler reaction describes the allylic or benzylic bromination using NBS under radical conditions, initiated by light or a radical initiator. wikipedia.orgmasterorganicchemistry.com For aromatic heterocycles like pyrazole, the reaction conditions determine whether a radical or electrophilic pathway is followed. The regioselectivity of the bromination is highly dependent on the substituents already present on the pyrazole ring. Electron-donating groups can activate the ring towards electrophilic substitution and influence the position of the incoming bromine atom.

Table 2: Comparison of Brominating Agents for Pyrazoles

| Reagent | Typical Conditions | Position of Bromination | Notes |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | C4 | Can lead to over-bromination. |

| N-Bromosuccinimide (NBS) | CCl₄ or Water | C4 (typically) | Milder conditions, often high yield. researchgate.net |

To overcome the regioselectivity challenges associated with direct bromination, a more controlled approach is to build the pyrazole ring from a bromine-containing precursor. This strategy ensures the bromine atom is placed at the desired position from the outset. For the synthesis of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole, this would involve the cyclocondensation of ethylhydrazine with a brominated 1,3-dicarbonyl compound, such as 3-bromopentane-2,4-dione.

This method provides unambiguous regiochemical control, as the positions of the substituents are fixed by the structure of the acyclic starting material. A synthetic route for a related compound, 5-bromo-1H-pyrazole-3-carboxylic acid, starts from 3-aminomethyl-5-methylpyrazole, which undergoes a Sandmeyer-type reaction to introduce the bromine at the 5-position, followed by oxidation of the methyl group. guidechem.com Similarly, 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester can be synthesized from 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester by reaction with phosphorus oxybromide. google.com These intermediates highlight the strategy of incorporating the bromine atom into the pyrazole precursor to achieve regioselectivity.

Advanced Synthetic Routes for Pyrazole Core Functionalization

Modern organic synthesis has introduced advanced methodologies that offer increased efficiency and molecular diversity for pyrazole synthesis. Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. beilstein-journals.orgnih.gov MCRs have been successfully applied to the synthesis of complex pyrazoles, often telescoping multiple synthetic steps into a one-pot procedure, which saves time and resources. nih.gov

Furthermore, the bromine atom in compounds like this compound serves as a versatile synthetic handle for further functionalization. It is an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. mdpi.com These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents at the C5 position, enabling the creation of diverse libraries of pyrazole-containing compounds for various applications. mdpi.com Recent advancements also include photocatalytic methods, which can provide novel pathways for constructing and functionalizing the pyrazole ring under mild conditions. organic-chemistry.org

Strategies for N-Alkylation (e.g., Introduction of the 1-Ethyl Group)

The introduction of an alkyl group, such as ethyl, at the N-1 position of the pyrazole ring is a critical step that significantly influences the molecule's properties. For an unsymmetrical pyrazole like 5-bromo-3-methyl-1H-pyrazole, direct alkylation can lead to a mixture of regioisomers (N-1 and N-2 alkylated products), posing a significant purification challenge. Therefore, regioselective strategies are paramount.

Two primary approaches are employed for the N-alkylation of pyrazoles:

Direct Alkylation of a Pre-formed Pyrazole Ring: This method involves the reaction of a 3(5)-substituted pyrazole with an alkylating agent. However, the presence of two reactive nitrogen atoms in the tautomeric pyrazole ring often results in poor regioselectivity. The ratio of the resulting N-1 and N-2 isomers is influenced by factors such as the steric hindrance of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (solvent, base, temperature). For instance, a new method for N-alkylation has been developed using trichloroacetimidate electrophiles with a Brønsted acid catalyst, where the major regioisomer is controlled by sterics. rsc.org

Cyclocondensation with a Substituted Hydrazine: A more controlled and widely used method for achieving regioselectivity is to incorporate the desired N-substituent from the outset of the synthesis. For the preparation of a 1-ethyl pyrazole, ethylhydrazine is used as a key starting material. This precursor reacts with a suitable 1,3-dicarbonyl compound, directly and unambiguously establishing the ethyl group at the N-1 position. This approach, a variation of the classic Knorr pyrazole synthesis, circumvents the issue of isomeric mixtures, making it a more efficient and predictable strategy for preparing 1-substituted pyrazoles. ias.ac.in The reaction between ethylhydrazine and a β-dicarbonyl compound proceeds via a cyclocondensation mechanism to yield the desired 1-ethyl-pyrazole derivative. beilstein-journals.orgresearchgate.net

Introduction of Alkyl Substituents (e.g., 3-Methyl Group)

The introduction of alkyl groups, such as the methyl group at the C-3 position, is most commonly achieved during the formation of the pyrazole ring itself. The Knorr pyrazole synthesis and related methodologies are the most prevalent strategies for this purpose. beilstein-journals.orgnih.gov

The fundamental approach involves the cyclocondensation reaction between a hydrazine (or a substituted hydrazine like ethylhydrazine) and a β-dicarbonyl compound that already contains the desired alkyl substituent. researchgate.net To synthesize a 3-methyl-pyrazole, ethyl acetoacetate is the most common and commercially available 1,3-dicarbonyl precursor. ias.ac.injmchemsci.comresearchgate.netorientjchem.orgrasayanjournal.co.in

The reaction mechanism proceeds as follows:

The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the ethyl acetoacetate.

An intermediate is formed, which then undergoes intramolecular cyclization.

Subsequent dehydration leads to the formation of the aromatic pyrazole ring.

When ethyl acetoacetate reacts with a hydrazine, the methyl group from the acetyl moiety of the dicarbonyl compound becomes the substituent at the 3-position of the resulting pyrazolone or pyrazole. ias.ac.injmchemsci.comorientjchem.org This method is highly efficient and provides a straightforward route to 3-methyl-pyrazole derivatives. For example, the reaction of phenylhydrazine with ethyl acetoacetate is a well-established method to produce 3-methyl-1-phenyl-5-pyrazolone. ias.ac.inresearchgate.netorientjchem.org Similarly, using ethylhydrazine would lead to the formation of the 1-ethyl-3-methyl-pyrazolone core.

Environmentally Benign Synthetic Protocols for Pyrazoles

In recent years, the principles of green chemistry have become integral to synthetic organic chemistry, prompting the development of more sustainable methods for preparing heterocyclic compounds like pyrazoles. These protocols aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents and reagents.

Microwave-Assisted Reaction Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. rsc.org The application of microwave irradiation in pyrazole synthesis has demonstrated significant advantages, primarily a drastic reduction in reaction times. nih.govacs.orgresearchgate.netekb.eg

Reactions that typically require several hours of reflux under conventional heating can often be completed in a matter of minutes using microwave technology. rsc.orgacs.org For example, syntheses that took 6–9 hours under reflux conditions were completed in just 5–8 minutes with microwave irradiation, resulting in good product yields. rsc.org This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to different reaction kinetics than conventional heating.

The benefits of MAOS in pyrazole synthesis are summarized in the table below, comparing reaction times and yields with traditional methods.

| Synthesis Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl-1H-pyrazoles Synthesis | Conventional Heating (75°C) | 2 hours | 72 - 90% | nih.gov |

| Microwave-Assisted (60°C, 50W) | 5 minutes | 91 - 98% | ||

| Pyrazole-containing 1,3,4-Oxadiazoles | Conventional Reflux | 6 - 9 hours | 59 - 66% | rsc.org |

| Microwave-Assisted (400W) | 5 - 8 minutes | Good Yields | ||

| Pyrazole & Oxadiazole Hybrids | Conventional Reflux | 7 - 9 hours | Lower Yields | acs.org |

| Microwave-Assisted | 9 - 10 minutes | 79 - 92% |

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) are highly valued in green chemistry because they combine multiple synthetic steps into a single operation without isolating intermediates. longdom.org This approach enhances efficiency by reducing reaction time, solvent usage, and purification steps, thereby minimizing waste. tandfonline.comresearchgate.netnih.gov MCRs embody the principles of atom and step economy, making them an attractive strategy for constructing complex molecules like substituted pyrazoles. nih.gov

The synthesis of pyrazole derivatives via MCRs typically involves the reaction of three or four starting materials in a single pot. A common example is the four-component reaction for synthesizing pyranopyrazoles, which involves an aldehyde, malononitrile, a hydrazine, and a β-ketoester like ethyl acetoacetate. researchgate.net These reactions are often performed in environmentally friendly solvents like water or ethanol, or even under solvent-free conditions, further enhancing their green credentials. longdom.orgtandfonline.com

Various catalysts, including biocatalysts like pepsin, can be employed to promote these reactions under mild conditions, such as grinding at room temperature. tandfonline.com The use of deep eutectic solvents has also been shown to improve product yields and reaction times significantly. nih.gov This methodology allows for the efficient, straightforward, and sustainable synthesis of a diverse library of functionalized pyrazole derivatives. nih.govworldresearchersassociations.comsid.ir

Theoretical and Computational Investigations of 5 Bromo 1 Ethyl 3 Methyl 1h Pyrazole

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry, balancing accuracy with computational cost, making it an ideal tool for investigating the electronic characteristics of pyrazole (B372694) systems.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgacs.org The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For 5-Bromo-1-ethyl-3-methyl-1H-pyrazole, the HOMO is expected to be distributed primarily over the pyrazole ring, with significant contributions from the nitrogen atoms and the bromine atom, reflecting their lone pairs of electrons. The LUMO, conversely, would likely be delocalized across the ring system, with a notable density on the C-Br bond, suggesting a potential site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. Based on studies of similar substituted pyrazoles, the HOMO-LUMO gap for this compound can be estimated. researchgate.net

| Parameter | Estimated Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | 5.0 to 7.0 |

This interactive table presents estimated energy values for the Frontier Molecular Orbitals of this compound, derived from computational studies on analogous pyrazole derivatives. The HOMO-LUMO gap suggests moderate reactivity.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface, highlighting regions of positive and negative electrostatic potential. deeporigin.comavogadro.cc This is invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net

In the MEP map of this compound, the regions of negative potential (typically colored red or yellow) are expected to be localized around the nitrogen atoms of the pyrazole ring due to their high electronegativity and lone pairs of electrons. These sites would be susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are likely to be found around the hydrogen atoms of the ethyl and methyl groups, as well as in the vicinity of the bromine atom, indicating potential sites for nucleophilic interaction.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Pyrazole Nitrogen Atoms | Negative | Susceptible to electrophilic attack |

| Bromine Atom | Slightly Positive (σ-hole) | Potential for halogen bonding and nucleophilic interaction |

| Ethyl and Methyl Hydrogens | Positive | Weakly susceptible to nucleophilic attack |

This interactive table summarizes the predicted electrostatic potential across different regions of the this compound molecule and the resulting implications for its chemical reactivity.

While N-alkylation at the N1 position, as in this compound, prevents the common prototropic tautomerism seen in NH-pyrazoles, other forms of tautomerism, such as annular tautomerism in the unalkylated precursor, are crucial for understanding the regioselectivity of the synthesis. Computational studies on substituted pyrazoles have shown that the relative stability of tautomers is influenced by the electronic nature of the substituents. researchgate.netmdpi.com Electron-withdrawing groups, like bromine, can affect the electron density of the pyrazole ring and influence the stability of different tautomeric forms in the precursor molecules. nih.govnih.govresearchgate.net

For the precursor, 5-bromo-3-methyl-1H-pyrazole, DFT calculations can determine the relative energies of the two possible tautomers: 5-bromo-3-methyl-1H-pyrazole and 3-bromo-5-methyl-1H-pyrazole. The tautomer with the lower calculated energy is predicted to be the more stable and therefore the more abundant species at equilibrium.

| Tautomer | Predicted Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| 5-Bromo-3-methyl-1H-pyrazole | 0.0 (Reference) | More Stable |

| 3-Bromo-5-methyl-1H-pyrazole | 1.5 - 3.0 | Less Stable |

This interactive table presents the predicted relative energies and stabilities of the tautomeric forms of the precursor to this compound, based on computational assessments of similar pyrazole systems.

DFT calculations can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netrsc.orgnih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for confirming the structure of newly synthesized compounds and for assigning experimental NMR signals. researchgate.netnih.gov

For this compound, DFT calculations would predict distinct chemical shifts for the protons and carbons of the ethyl and methyl groups, as well as for the carbons of the pyrazole ring. The calculated chemical shifts are typically compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide values that can be directly compared with experimental data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (methyl on ring) | 2.2 - 2.4 | 12 - 15 |

| CH₂ (ethyl) | 4.0 - 4.2 | 45 - 50 |

| CH₃ (ethyl) | 1.3 - 1.5 | 14 - 17 |

| C3 (pyrazole ring) | - | 145 - 150 |

| C4 (pyrazole ring) | 6.0 - 6.2 | 105 - 110 |

| C5 (pyrazole ring) | - | 120 - 125 |

This interactive table displays the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations and data from analogous compounds. These values serve as a guide for experimental spectral analysis.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. researchgate.netnih.govarxiv.org For this compound, MD simulations can be particularly useful for understanding the conformational preferences of the ethyl group and for studying how the molecule interacts with solvents or biological macromolecules. researchgate.net

An MD simulation would model the movement of each atom in the molecule over a period of time, taking into account the forces between atoms. The trajectory of the simulation can then be analyzed to determine the most stable conformations of the molecule and to understand the nature of its intermolecular interactions. For instance, in a solution, MD simulations can reveal how solvent molecules arrange themselves around the pyrazole and how this solvation affects the molecule's properties.

| Simulation Aspect | Information Gained |

|---|---|

| Conformational Analysis of Ethyl Group | Determination of preferred dihedral angles and rotational energy barriers. |

| Solvation Shell Structure | Understanding of solute-solvent interactions and their impact on reactivity. |

| Interaction with Biomolecules | Prediction of binding modes and affinities in a biological context. |

This interactive table outlines the key insights that can be gained from Molecular Dynamics simulations of this compound, from its conformational dynamics to its interactions in different environments.

Chemical Reactivity and Derivatization Strategies of 5 Bromo 1 Ethyl 3 Methyl 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromo Position

The bromine atom at the C5 position of the pyrazole (B372694) ring is a key functional group that enables a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse array of more complex molecules.

Suzuki-Miyaura Cross-Coupling with Organoboronic Acids

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds. youtube.comyoutube.com This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide. youtube.com For 5-Bromo-1-ethyl-3-methyl-1H-pyrazole, the reaction occurs at the C5 position, replacing the bromine atom with an aryl or heteroaryl group from the corresponding boronic acid.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. Palladium catalysts, particularly those incorporating bulky phosphine (B1218219) ligands, have proven to be highly effective. nih.govrsc.org For instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is often a suitable catalyst for the coupling of bromoindazoles, which are structurally related to bromopyrazoles. nih.gov The reaction typically requires a base, such as potassium carbonate or potassium phosphate, and is often carried out in solvents like dimethoxyethane or dioxane, sometimes with the addition of water. nih.govuzh.ch

A variety of aryl and heteroaryl boronic acids can be successfully coupled with brominated nitrogen-rich heterocycles, tolerating a wide range of functional groups. nih.govnih.gov This versatility allows for the synthesis of a broad library of 5-substituted pyrazole derivatives. While electron-rich boronic acids tend to give good yields, the development of specialized palladium precatalysts has enabled the efficient coupling of even challenging substrates like unstable heteroaryl boronic acids at mild temperatures. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Reported Yield Range (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DME | 80 | 90-98 |

| 2-Thiopheneboronic acid | XPhosPdG2 | K₃PO₄ | Dioxane/H₂O | 60-80 | 88-96 |

| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 80-92 |

Exploration of Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the bromo group at the C5 position serves as a handle for other significant palladium-catalyzed transformations.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines. wikipedia.org The development of specialized ligands, such as those from the BrettPhos family, has enabled the successful amination of base-sensitive five-membered heteroaryl bromides, including bromopyrazoles and bromoimidazoles. nih.gov These reactions often proceed under mild conditions and tolerate unprotected NH groups within the heterocyclic structure. nih.govresearchgate.netnih.gov

Stille Coupling: The Stille reaction couples the organic halide with an organotin compound (organostannane). wikipedia.org This method is known for its tolerance of a wide variety of functional groups, although the toxicity of the organotin reagents is a significant drawback. wikipedia.org It has been successfully applied to couple N-heteroarylstannanes with halo-heteroaromatic compounds. researchgate.net

Heck and Sonogashira Couplings: While less commonly reported for this specific substrate, the Heck reaction (coupling with an alkene) and the Sonogashira reaction (coupling with a terminal alkyne) are standard palladium-catalyzed methods for functionalizing aryl halides. The Sonogashira coupling, in particular, has been efficiently applied to related bromo-1,2,3-triazines, suggesting its potential applicability to this compound for the introduction of alkynyl moieties.

Functionalization via Directed Ortho-Metalation (DoM) and Lithium-Halogen Exchange

Organolithium chemistry provides powerful, albeit distinct, pathways for the functionalization of this compound.

Directed Ortho-Metalation (DoM): DoM involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. organic-chemistry.orgwikipedia.org The DMG interacts with the lithium cation, directing the deprotonation to an adjacent position. wikipedia.org In 1-substituted pyrazoles, the N1-substituent and the N2 atom can direct lithiation to the C5 position. However, since the C5 position is already occupied by a bromine atom in the target molecule, DoM would preferentially occur at the C4 position, which is ortho to the N1-ethyl group. This C4-lithiated intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new substituent at this position.

Lithium-Halogen Exchange: This reaction is a rapid process where an organolithium reagent exchanges its lithium atom for a halogen atom on the substrate. wikipedia.org The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org For this compound, treatment with an alkyllithium reagent (commonly n-BuLi or t-BuLi) at low temperatures (e.g., -78 °C) would result in a fast exchange at the C5 position, yielding 1-ethyl-5-lithio-3-methyl-1H-pyrazole. cdnsciencepub.com This newly formed organolithium species is a potent nucleophile that can react with a wide array of electrophiles, effectively replacing the original bromine atom with a different functional group. This method is often preferred over Grignard formation for its speed and efficiency at low temperatures. nih.govharvard.edu

Nucleophilic Aromatic Substitution (NAS) on the Pyrazole Ring

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. nih.gov The pyrazole ring is generally considered electron-rich, which makes it inherently unreactive towards nucleophilic attack.

In the case of this compound, the ring system lacks significant activation by electron-withdrawing substituents. Therefore, classical SNAr reactions, where a nucleophile directly displaces the bromide ion via a Meisenheimer-type intermediate, are generally not a feasible pathway under standard conditions. nih.gov While such reactions are common for highly electron-deficient heterocycles like 1,2,3-triazines, the electronic nature of the pyrazole core in this compound disfavors this mechanism. acs.org Alternative, more forceful conditions or metal-catalyzed pathways are typically required to achieve substitution with nucleophiles.

Synthetic Utility of the Pyrazole Nitrogen Atoms (N1 and N2) in Derivatization

The pyrazole ring contains two nitrogen atoms, N1 and N2. In the title compound, the N1 position is already functionalized with an ethyl group. This leaves the N2 atom as a potential site for further derivatization.

The N2 atom possesses a lone pair of electrons and is nucleophilic, similar to the nitrogen in pyridine. It can react with electrophiles, most notably alkylating agents, to form a quaternary pyrazolium (B1228807) salt. This process is known as quaternization. The reaction typically involves treating the N1-substituted pyrazole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This transformation introduces a positive charge to the pyrazole ring, significantly altering its electronic properties and reactivity. The resulting pyrazolium salts can be used as ionic liquids or as precursors for the generation of N-heterocyclic carbenes. While methods for N-alkylation of unsubstituted or 3-substituted pyrazoles are well-established, leading to mixtures of N1 and N2 isomers, the quaternization of an already N1-substituted pyrazole like this compound at the N2 position is a straightforward and predictable reaction. researchgate.netsemanticscholar.org

Role of 5 Bromo 1 Ethyl 3 Methyl 1h Pyrazole As a Synthetic Intermediate and Privileged Scaffold

Building Block for Complex Heterocyclic Systems and Fused Rings

The structure of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole makes it an ideal precursor for the synthesis of various complex heterocyclic systems and fused rings. The bromine atom can be readily converted into other functional groups or used as a handle for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of diverse and elaborate molecular frameworks.

One of the key transformations of this compound is its conversion to the corresponding 5-aminopyrazole derivative. This can be achieved through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgmdpi.com The resulting 5-amino-1-ethyl-3-methyl-1H-pyrazole is a valuable intermediate for the synthesis of various fused heterocyclic systems.

Furthermore, the bromine atom on the pyrazole (B372694) ring allows for participation in various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions enable the introduction of aryl, alkynyl, and vinyl groups, respectively, at the 5-position of the pyrazole ring, leading to the formation of a wide range of complex heterocyclic structures. researchgate.netmdpi.comorganic-chemistry.org

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Bromopyrazoles

| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | C-C | Pd catalyst (e.g., Pd(dppf)Cl2), base |

| Sonogashira | Terminal alkynes | C-C (alkynyl) | Pd catalyst, Cu(I) co-catalyst, base |

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with significant biological and pharmaceutical importance. acs.org A common and efficient method for their synthesis involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.govasianpubs.org

The synthesis of pyrazolo[1,5-a]pyrimidine analogues from this compound would first involve the conversion of the bromo-substituent to an amino group, as previously described. The resulting 5-amino-1-ethyl-3-methyl-1H-pyrazole can then be reacted with a suitable β-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester, under acidic or basic conditions to yield the desired pyrazolo[1,5-a]pyrimidine. nih.govnih.gov The choice of the β-dicarbonyl compound allows for the introduction of various substituents on the pyrimidine ring, enabling the synthesis of a library of diverse analogues. asianpubs.org

Precursor for Advanced Organic Materials and Ligands

The functionalizability of this compound also makes it a valuable precursor for the development of advanced organic materials and ligands for catalysis. The pyrazole core itself possesses interesting electronic properties, and the ability to introduce various substituents allows for the fine-tuning of these properties for specific applications.

Pyrazole derivatives have been extensively used in the design of fluorescent chemosensors for the detection of various metal ions. nih.govpatsnap.comwipo.intnih.govnih.gov These sensors typically consist of a fluorophore unit linked to a receptor that selectively binds to the target analyte. The binding event then leads to a change in the fluorescence properties of the molecule, allowing for the detection and quantification of the analyte.

This compound can serve as a scaffold for the construction of such chemosensors. The bromine atom can be replaced with a suitable fluorophore through a cross-coupling reaction. The pyrazole ring itself can act as a part of the receptor unit, with the nitrogen atoms coordinating to the metal ion. Further functionalization of the pyrazole ring or the attached fluorophore can enhance the selectivity and sensitivity of the chemosensor. nih.govfrontiersin.org

Pyrazole-containing compounds have been widely employed as ligands in transition metal catalysis. researchgate.netgoogle.com The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be varied to modulate the steric and electronic properties of the resulting metal complex. This allows for the optimization of the catalyst's activity and selectivity for a specific reaction.

This compound can be utilized as a starting material for the synthesis of various pyrazole-containing ligands. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce phosphine (B1218219) or other coordinating groups at the 5-position. The resulting bidentate or polydentate ligands can then be used to prepare catalytically active metal complexes. nih.gov

Intermediates for Agrochemical and Industrial Applications

Pyrazole derivatives are of significant importance in the agrochemical industry, with many commercial pesticides containing a pyrazole moiety. nih.govd-nb.info this compound and its derivatives are key intermediates in the synthesis of several of these agrochemicals.

A prominent class of insecticides that utilize a pyrazole core is the anthranilic diamides, which includes commercial products like chlorantraniliprole and cyantraniliprole. asianpubs.orgchemicalbook.comnih.gov These insecticides act as ryanodine receptor modulators in insects, leading to uncontrolled calcium release and paralysis. The synthesis of these complex molecules often starts from functionalized pyrazole precursors.

Table 2: Prominent Agrochemicals with Pyrazole Core

| Agrochemical | Type | Mode of Action |

|---|---|---|

| Chlorantraniliprole | Insecticide | Ryanodine receptor modulator |

| Cyantraniliprole | Insecticide | Ryanodine receptor modulator |

Utility in the Synthesis of Anthranilamide Precursors

The synthesis of anthranilic diamide insecticides like chlorantraniliprole and cyantraniliprole involves the coupling of a substituted anthranilic acid derivative with a pyrazole carboxylic acid. nih.govunifiedpatents.comrsc.org this compound can be a precursor to the necessary pyrazole carboxylic acid intermediate.

The synthesis would involve the conversion of the bromo group to a carboxylic acid function. This can be achieved through various methods, such as lithium-halogen exchange followed by carboxylation with carbon dioxide, or through a palladium-catalyzed carbonylation reaction. The resulting 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid can then be coupled with the appropriate anthranilamide to form the final insecticide product. nih.govchemicalbook.comgoogle.com

Future Research Directions and Emerging Trends for Halogenated Pyrazoles

Development of Novel and Sustainable Synthetic Methodologies for 5-Bromo-1-ethyl-3-methyl-1H-pyrazole

The synthesis of halogenated pyrazoles is continuously evolving, with a strong emphasis on sustainability and efficiency. Future research is directed towards methodologies that minimize waste, reduce energy consumption, and utilize greener solvents and catalysts.

Key Research Areas:

Green Chemistry Approaches: There is a growing interest in developing synthetic protocols that align with the principles of green chemistry. This includes the use of water as a solvent, catalyst-free reactions promoted by ultrasonic radiation, and the application of recyclable catalysts like SnO–CeO2 nanocomposites. ccspublishing.org.cnresearchgate.net Such methods offer significant economic and environmental advantages by simplifying operations and reducing the use of hazardous materials. ccspublishing.org.cn

Catalyst Development: The exploration of novel catalysts is a significant trend. For instance, ceric ammonium nitrate (CAN) and titanium dioxide have been utilized for the synthesis of polyfunctionalized pyrazoles in aqueous media. researchgate.net The development of efficient and reusable heterogeneous catalysts is a key objective to streamline synthesis and purification processes. researchgate.net

One-Pot and Multicomponent Reactions: One-pot and multicomponent reactions are gaining prominence for the synthesis of complex pyrazole (B372694) derivatives. thieme-connect.comnih.gov These strategies improve efficiency by combining multiple reaction steps into a single operation, thereby saving time, resources, and reducing waste. thieme-connect.com For example, the one-pot synthesis of highly substituted pyrazoles has been achieved using ultrasonic radiation without a catalyst. ccspublishing.org.cn

Electrochemical Methods: Electro-organic synthesis presents a sustainable alternative to traditional methods for functionalizing pyrazoles. researchgate.net Electrosynthesis can offer high chemo-, regio-, and stereoselectivity at room temperature and normal pressure, making it an attractive area for future investigation. researchgate.net

Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies

| Feature | Traditional Methods | Emerging Sustainable Methods |

| Solvents | Often rely on volatile organic compounds (VOCs) | Emphasize the use of water and other green solvents ccspublishing.org.cnthieme-connect.com |

| Catalysts | May use stoichiometric or hazardous reagents | Focus on recyclable heterogeneous catalysts and catalyst-free conditions ccspublishing.org.cnresearchgate.net |

| Efficiency | Often involve multiple steps with intermediate purification | Utilize one-pot and multicomponent reactions to improve atom economy thieme-connect.comnih.gov |

| Energy | May require high temperatures and pressures | Employ alternative energy sources like ultrasonic radiation ccspublishing.org.cn |

| Waste | Can generate significant amounts of chemical waste | Designed to minimize by-product formation and waste |

Integration of Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is becoming an indispensable tool in the study of halogenated pyrazoles. By providing insights into molecular structure, reactivity, and properties, computational models can accelerate the discovery and design of new materials and functional molecules.

Key Applications of Computational Modeling:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of pyrazole scaffolds and facilitate their functionalization. researchgate.net Understanding the electronic structure and predicting the most likely sites for reaction can guide synthetic efforts and explain experimental outcomes.

Elucidating Reaction Mechanisms: Computational studies can help to elucidate complex reaction mechanisms, such as the interconversion of tautomers in different solvent environments. nih.gov This knowledge is crucial for optimizing reaction conditions to favor the desired product.

Designing Novel Compounds: In silico studies can be used to design new pyrazole derivatives with specific desired properties. mdpi.com By modeling the interaction of these compounds with biological targets, for example, researchers can predict their potential efficacy as therapeutic agents. nih.gov

Material Science Applications: Computational modeling can predict the electronic and photophysical properties of pyrazole-containing materials, aiding in the design of novel dyes, ligands for metal complexes, and other advanced materials. researchgate.netmdpi.com

Table 2: Computational Tools and Their Applications in Pyrazole Chemistry

| Computational Tool | Application |

| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and electronic properties researchgate.net |

| Molecular Docking | Predicting the binding affinity of pyrazole derivatives to biological targets nih.gov |

| Quantum-Chemical Calculations | Studying tautomeric equilibria and conformational analysis nih.gov |

| Machine Learning (ML) | Predicting chemical properties, synthesis feasibility, and optimal reaction conditions researchgate.net |

Exploration of New Reactivity Modes and Functionalization Strategies for Brominated Pyrazoles

The bromine atom on the pyrazole ring serves as a versatile handle for a wide range of chemical transformations, opening up avenues for creating diverse and complex molecular structures. Future research will continue to explore novel ways to functionalize brominated pyrazoles.

Emerging Functionalization Strategies:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds at the bromine-substituted position. mdpi.com These reactions allow for the introduction of a wide variety of substituents, leading to the synthesis of highly functionalized pyrazoles. mdpi.com

Metal-Halogen Exchange: Bromine-magnesium exchange reactions provide a route to generate pyrazolyl-magnesium reagents, which can then be reacted with various electrophiles to introduce new functional groups. acs.org This strategy offers a regioselective method for functionalizing the pyrazole ring.

Direct C-H Functionalization: While the bromine atom provides a specific site for reaction, direct C-H functionalization of other positions on the pyrazole ring is an area of growing interest. This approach offers a more atom-economical way to introduce new substituents.

Synthesis of Fused Heterocycles: Brominated pyrazoles can serve as key building blocks for the synthesis of fused heterocyclic systems, such as pyrazolopyridines and pyrazolopyrimidines. mdpi.com These fused systems often exhibit interesting biological and material properties.

Table 3: Examples of Functionalization Reactions for Brominated Pyrazoles

| Reaction Type | Reagents/Catalysts | Introduced Functional Group |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group mdpi.com |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group mdpi.com |

| Br/Mg Exchange | i-PrMgCl·LiCl | Grignard reagent, then various electrophiles acs.org |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Amino, alkoxy groups |

The continued exploration of these future research directions will undoubtedly lead to the discovery of novel halogenated pyrazoles with enhanced properties and expanded applications, further solidifying the importance of compounds like this compound in modern chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-1-ethyl-3-methyl-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves bromination of a pre-functionalized pyrazole precursor. For example, bromination at the 5-position of a 1-ethyl-3-methylpyrazole scaffold can be achieved using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or CCl₄) under reflux . Ethylation and methylation steps may precede bromination; alkylation agents like ethyl iodide or dimethyl sulfate are commonly employed under basic conditions (e.g., K₂CO₃) .

- Key Variables : Reaction temperature (60–80°C for bromination), stoichiometry of brominating agents (1:1 molar ratio), and solvent polarity significantly affect yield. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodology : Use a combination of NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve substituent positions. For instance, the ethyl group at N1 shows characteristic triplet splitting in ¹H NMR (δ ~4.2 ppm, J = 7.1 Hz), while the 5-bromo substituent deshields adjacent protons (δ ~7.5 ppm) . X-ray crystallography (as in ) provides definitive confirmation of regiochemistry and crystal packing .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) . Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical for initial SAR insights .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl and methyl groups influence reactivity in cross-coupling reactions?

- Methodology : Perform Suzuki-Miyaura couplings with aryl boronic acids to assess the impact of substituents. The ethyl group at N1 may sterically hinder coupling at C3/C5, while the methyl group at C3 could electronically deactivate the pyrazole ring. Compare reaction rates (monitored via HPLC) and yields with control compounds lacking these groups .

- Data Interpretation : Lower yields in cross-coupling reactions (e.g., <50% vs. >80% for unsubstituted analogs) suggest steric hindrance dominates over electronic effects .

Q. How can contradictory bioactivity data between similar pyrazole derivatives be resolved?

- Case Study : If this compound shows poor antifungal activity compared to its 1-methyl analog, analyze solubility (logP via HPLC) and membrane permeability (Caco-2 assays). Contradictions may arise from differences in lipophilicity or metabolic stability .

- Resolution : Use molecular docking to compare binding modes with fungal cytochrome P450 targets. A methyl group at C3 might disrupt hydrophobic interactions critical for inhibition .

Q. What strategies optimize the scalability of multi-step syntheses involving this compound?

- Methodology : Employ flow chemistry for bromination and alkylation steps to enhance reproducibility and reduce reaction times. For example, continuous flow reactors with in-line quenching (e.g., Na₂S₂O₃ for excess bromine) improve safety and yield (>90%) .

- Process Analytics : Monitor intermediates via FTIR or inline NMR to detect side products (e.g., di-brominated species) early .

Q. How can computational methods predict the compound’s metabolic stability?

- Methodology : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for N-ethyl and C-bromo bonds, identifying potential metabolic hotspots. Pair with CYP450 docking simulations (AutoDock Vina) to predict oxidation sites .

- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH). A high BDE for the C-Br bond (>70 kcal/mol) correlates with slower dehalogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.